molecular formula C26H23F3N2O3 B12153517 N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12153517
M. Wt: 468.5 g/mol
InChI Key: RWBZEVPTEMTDBA-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a structurally complex small molecule featuring a benzamide core linked to a substituted propen-2-yl chain. Key structural elements include:

  • Benzamide group: Aromatic moiety contributing to π-π stacking interactions and hydrogen bonding via the amide group.
  • 5-[3-(Trifluoromethyl)phenyl]furan-2-yl substituent: The trifluoromethyl group introduces hydrophobicity and electron-withdrawing effects, while the furan ring provides a planar aromatic system for intermolecular interactions.

This compound’s stereochemistry (Z-configuration at the enone double bond) is critical for its bioactivity, as confirmed by crystallographic studies using programs like SHELXL .

Properties

Molecular Formula

C26H23F3N2O3

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(Z)-3-oxo-3-piperidin-1-yl-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H23F3N2O3/c27-26(28,29)20-11-7-10-19(16-20)23-13-12-21(34-23)17-22(25(33)31-14-5-2-6-15-31)30-24(32)18-8-3-1-4-9-18/h1,3-4,7-13,16-17H,2,5-6,14-15H2,(H,30,32)/b22-17-

InChI Key

RWBZEVPTEMTDBA-XLNRJJMWSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Disconnections

The target molecule is deconstructed into three primary fragments:

  • 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde : Serves as the furan core with a trifluoromethylphenyl substituent.

  • 3-Oxo-3-(piperidin-1-yl)propanal : Forms the enone linker with a piperidine group.

  • Benzoyl chloride : Provides the benzamide terminus.

Convergent synthesis is favored, enabling independent optimization of fragment preparations before final coupling.

Critical Stereochemical Considerations

The (1Z)-configuration of the enone linker necessitates controlled reaction conditions to avoid isomerization. Polar solvents like dimethylformamide (DMF) and low temperatures (0–5°C) stabilize the Z-isomer during aldol condensations.

Stepwise Synthesis of Key Fragments

Suzuki-Miyaura Cross-Coupling

Procedure :

  • Furan precursor : 2-Bromofuran (1.0 equiv) reacts with 3-(trifluoromethyl)phenylboronic acid (1.2 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in a 1,4-dioxane/H₂O (3:1) mixture.

  • Conditions : Reflux at 90°C for 12 hours under nitrogen.

  • Yield : 78% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Formylation via Vilsmeier-Haack Reaction

Procedure :

  • Treat furan intermediate with phosphoryl chloride (POCl₃) in DMF at 0°C.

  • Quench with ice-water, extract with dichloromethane, and purify via distillation.

  • Yield : 85%.

Enamine Formation

Procedure :

  • React piperidine (1.5 equiv) with methyl acetoacetate in ethanol under reflux.

  • Add acetyl chloride dropwise to form the enamine intermediate.

  • Oxidation : Treat with pyridinium chlorochromate (PCC) in dichloromethane to yield the aldehyde.

  • Yield : 68%.

Convergent Assembly of the Target Compound

Aldol Condensation for Enone Formation

Procedure :

  • Combine 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (1.0 equiv) and 3-oxo-3-(piperidin-1-yl)propanal (1.1 equiv) in ethanol.

  • Add 10% aqueous NaOH at 0°C, stir for 4 hours.

  • Isolation : Acidify with HCl, extract with ethyl acetate, and crystallize from methanol.

  • Z/E Ratio : 9:1 (confirmed by ¹H NMR).

Amidation with Benzoyl Chloride

Procedure :

  • Dissolve the enone intermediate (1.0 equiv) in dry dichloromethane.

  • Add benzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

  • Stir for 6 hours at room temperature, wash with NaHCO₃, and purify via recrystallization (ethanol/water).

  • Yield : 82%.

Optimization and Process Refinement

Solvent and Catalyst Screening for Cross-Coupling

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄1,4-Dioxane9078
Pd(OAc)₂/XPhosToluene11065
NiCl₂(dppf)DMF12058

Palladium catalysts in dioxane provide optimal balance between reactivity and cost.

Temperature-Dependent Stereoselectivity in Aldol Condensation

Temperature (°C) Z/E Ratio Yield (%)
09:175
257:368
405:552

Low temperatures favor Z-isomer formation, critical for biological activity.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 7.6 Hz, 2H, Ar-H), 7.85 (s, 1H, furan-H), 7.62–7.58 (m, 4H, Ar-H), 6.92 (d, J = 3.2 Hz, 1H, furan-H), 3.45 (t, J = 5.6 Hz, 4H, piperidine-H), 1.62–1.58 (m, 6H, piperidine-H).

  • ¹³C NMR : 192.1 (C=O), 163.7 (C=N), 126.5 (CF₃), 121.8–140.2 (aromatic carbons).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

Regioselectivity in Furan Functionalization

Unwanted C3-substitution byproducts (≤15%) are minimized using bulky ligands (XPhos) in cross-coupling.

Enamine Hydrolysis During Aldol Condensation

Strict anhydrous conditions and molecular sieves reduce hydrolysis, improving yield by 12%.

Applications and Derivatives

While pharmacological studies are beyond this synthesis focus, analogous benzamides exhibit antiviral and anticancer activities, suggesting potential utility in drug discovery.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medicinal chemistry, particularly in the treatment of various diseases such as cancer and neurological disorders.

Chemical Structure

The compound can be represented by the following structure:

C22H22F3N3O2\text{C}_{22}\text{H}_{22}\text{F}_{3}\text{N}_{3}\text{O}_{2}

This structure includes a piperidine ring, a furan moiety, and a benzamide group, which contribute to its biological properties.

This compound has been studied for its interaction with various biological targets:

  • Inhibition of Protein Kinases : The compound exhibits inhibitory activity against certain protein kinases, which are critical in regulating cellular processes such as growth and differentiation. This inhibition can lead to reduced tumor growth in cancer models.
  • Antioxidant Properties : It has shown potential as an antioxidant, helping to mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes its activity against selected cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function

Neuroprotective Effects

Research indicates that this compound may also have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. It appears to enhance neuronal survival under oxidative stress conditions.

Study 1: Antitumor Efficacy

In a preclinical study, this compound was administered to mice with xenografted tumors. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Study 2: Neuroprotection

Another study focused on the compound's effects on neuronal cells exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease. The results indicated that treatment with the compound led to decreased cell death and improved cell viability, suggesting its role as a neuroprotective agent.

Comparison with Similar Compounds

Hydrophobicity and Bioavailability

  • The target compound ’s trifluoromethyl group significantly increases lipophilicity (logP ~3.8 estimated), favoring blood-brain barrier penetration compared to the bromophenyl analogue (logP ~3.2) .
  • The pyridin-4-ylmethylamino group in the bromophenyl derivative introduces basicity (pKa ~5.5), improving aqueous solubility but reducing membrane permeability .

Electron Effects and Binding Affinity

  • In contrast, the bromophenyl group in relies on steric bulk for van der Waals interactions.
  • The chloro and fluoro substituents in create localized dipole moments, favoring interactions with polar residues in targets like kinases or GPCRs.

Stereochemical Considerations

  • All compounds retain the Z-configuration at the enone double bond, critical for maintaining planarity and conjugation. SHELX-based refinements confirm this geometry .

Q & A

Basic Research Questions

Q. What are the critical steps and methodologies for synthesizing N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide?

  • Answer: The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the enone backbone via condensation of a trifluoromethylphenyl-substituted furan with a β-ketoamide intermediate under controlled pH (5–7) and temperature (60–80°C) .
  • Step 2: Introduction of the piperidine moiety using nucleophilic substitution or coupling reactions, often catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) in solvents like THF or DMF .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) for molecular weight validation .
  • X-ray Crystallography: Use SHELXL for refinement of crystal structures, particularly to resolve enone geometry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

  • Answer:

  • Analog Synthesis: Replace the trifluoromethyl group with chloro or fluoro substituents to assess electronic effects on target binding .
  • Backbone Modifications: Substitute the furan ring with thiophene or pyridine to evaluate steric and π-π stacking interactions .
  • Biological Assays: Conduct enzyme inhibition assays (e.g., kinase profiling) and compare IC₅₀ values across analogs to identify key pharmacophores .

Q. How should researchers address contradictions in crystallographic data, such as unexpected bond lengths or thermal motion?

  • Answer:

  • Refinement Strategies: Use SHELXL’s TWIN and BASF commands to model twinning or disorder, particularly in the piperidine ring .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Mogul for bond-length/angle outliers .

Q. What experimental approaches can elucidate the compound's mechanism of action in biological systems?

  • Answer:

  • Biophysical Techniques: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target proteins .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions using AMBER or GROMACS, focusing on the enone’s electrophilic reactivity .
  • Metabolite Profiling: LC-MS/MS to identify reactive intermediates formed via Michael addition with cellular thiols .

Q. How can synthetic yields be optimized for the key enone formation step?

  • Answer:

  • Catalyst Screening: Test Pd₂(dba)₃ or NiCl₂(dppe) for improved coupling efficiency .
  • Solvent Optimization: Replace THF with toluene to reduce side reactions (e.g., aldol condensation) .
  • In Situ Monitoring: Use FTIR to track β-ketoamide intermediate consumption and adjust reaction time dynamically .

Data Analysis & Contradiction Resolution

Q. How to resolve discrepancies in biological activity data between in vitro and cell-based assays?

  • Answer:

  • Purity Verification: Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation .
  • Membrane Permeability: Measure logP values (e.g., shake-flask method) to assess cellular uptake limitations .
  • Off-Target Screening: Use proteome-wide affinity pulldown assays to identify non-specific binding partners .

Q. What strategies mitigate side reactions during the piperidine coupling step?

  • Answer:

  • Protecting Groups: Temporarily protect the enone’s α,β-unsaturated carbonyl with tert-butyldimethylsilyl (TBS) groups .
  • Low-Temperature Conditions: Perform reactions at −20°C to suppress elimination pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.